Syringin pentaacetato

Descripción general

Descripción

Syringin, also known as Eleutheroside B, Ilexanthin A, Ligustrin, Lilacin, Magnolenin, Methoxyconiferine, Sinapyl alcohol 4-O-glucoside, Siringin, Syringoside , is a natural bioactive glucoside isolated from the root of Acanthopanax senticosus (Rupr. Maxim.) Harms . It possesses significant anti-inflammatory activity .

Synthesis Analysis

The total synthesis of syringin has been accomplished from a common starting material, syringaldehyde, in 4–8 steps with an overall yield of 11.8–61.3% . Another study reported the total synthesis of syringin in 5 steps with an overall yield of 58% . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .

Chemical Reactions Analysis

Syringin is synthesized from the precursor phenylalanine by a series of reactions . The key to constructing syringin and its natural analogues is the palladium-catalyzed C(O)–C bond activation and subsequent cross-coupling reaction .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

La sirigenina ha sido estudiada por sus posibles propiedades anticancerígenas, particularmente contra el cáncer de mama. Se ha demostrado que inhibe la proliferación y la migración de las células cancerosas de mama y promueve la apoptosis a través de las vías PI3K-AKT y EGFR-RAS-RAF . Estos hallazgos sugieren que la sirigenina podría ser un compuesto valioso en el desarrollo de tratamientos adyuvantes para el cáncer de mama.

Propiedades antioxidantes

La investigación indica que la sirigenina posee importantes actividades antioxidantes. Ha demostrado capacidades de eliminación de radicales más altas que el hidroxitolueno butilado (BHT) a ciertas concentraciones . Esta propiedad podría hacer de la sirigenina un potente antioxidante natural para su uso en diversas aplicaciones, como la conservación de alimentos y los nutracéuticos.

Efectos antimicrobianos

La sirigenina también ha sido evaluada por sus actividades antimicrobianas. Los estudios han encontrado que exhibe zonas claras de inhibición contra varias cepas bacterianas, incluidas Listeria monocytogenes y Staphylococcus aureus, lo que sugiere su potencial como agente antimicrobiano natural .

Potencial para el tratamiento de la obesidad

El compuesto ha sido investigado por sus efectos sobre el metabolismo lipídico y la diferenciación de adipocitos. La sirigenina puede atenuar la adipogénesis y promover el metabolismo lipídico, lo que indica su potencial como candidato terapéutico para el tratamiento de la obesidad .

Mecanismo De Acción

Target of Action

Syringin pentaacetate, also known as Syringin acetate, has been found to interact with several targets. It primarily targets BID and MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, and proliferation .

Mode of Action

Syringin pentaacetate interacts with its targets to bring about changes in cellular processes. For instance, it enhances the expression of miR-124-3p and weakens BID expression . This modulation of gene expression can lead to changes in cell viability and apoptosis .

Biochemical Pathways

Syringin pentaacetate affects several biochemical pathways. It has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . It also modulates the miR-124-3p/BID pathway, which is involved in neurotoxicity .

Pharmacokinetics

& Maxim.) Harms (ASH) by systematic solvent extraction and silica gel chromatography column .

Result of Action

The action of Syringin pentaacetate results in several molecular and cellular effects. It has been shown to inhibit the proliferation and migration of breast cancer cells and promote apoptosis . In the context of neurotoxicity, it protects against Aβ25–35-induced neurotoxicity .

Action Environment

The action, efficacy, and stability of Syringin pentaacetate can be influenced by various environmental factors. It’s worth noting that the compound is obtained from a plant source, suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Syringin Pentaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These interactions are crucial for its biochemical activities.

Cellular Effects

Syringin Pentaacetate has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation and migration of breast cancer cells and promote apoptosis .

Molecular Mechanism

The molecular mechanism of action of Syringin Pentaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways .

Dosage Effects in Animal Models

The effects of Syringin Pentaacetate vary with different dosages in animal models

Metabolic Pathways

Syringin Pentaacetate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to be involved in pathways such as phenylalanine, tyrosine and tryptophan biosynthesis, phenylalanine metabolism, arachidonic acid metabolism, glyoxylate and dicarboxylate metabolism .

Propiedades

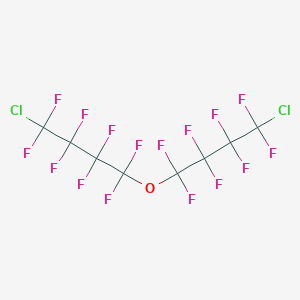

IUPAC Name |

[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)35-10-8-9-19-11-20(33-6)23(21(12-19)34-7)41-27-26(39-18(5)32)25(38-17(4)31)24(37-16(3)30)22(40-27)13-36-15(2)29/h8-9,11-12,22,24-27H,10,13H2,1-7H3/b9-8+/t22-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKIMKYTIOSCP-WSUMOVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)

![4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B114608.png)